

Application Notes and Protocols for Intratumoral Delivery of STING Agonists

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Compound of Interest

Compound Name: STING agonist-15

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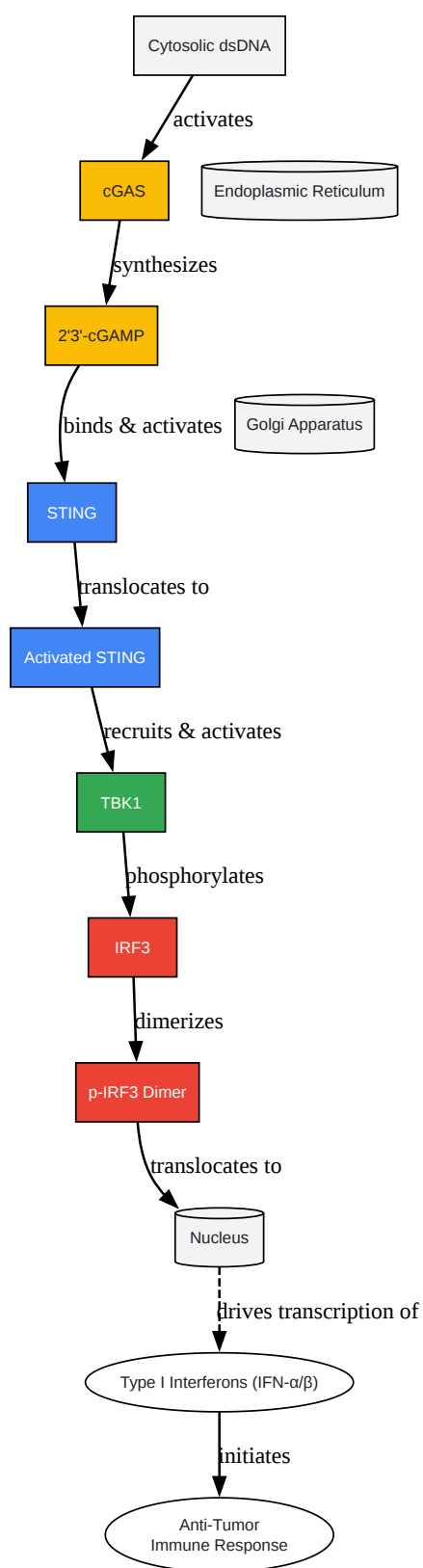
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. Intratumoral (i.t.) delivery of STING agonists has emerged as a promising therapeutic strategy to convert immunologically "cold" tumors into "hot" tumors, thereby rendering them more susceptible to immune-mediated killing and combination therapies, such as checkpoint inhibitors. These application notes provide an overview of the STING signaling pathway, quantitative data from key preclinical and clinical studies, and detailed protocols for the intratumoral application of STING agonists in research settings.

STING Signaling Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells, including cancer cells.[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to STING, an endoplasmic reticulum-resident protein.[1][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN- α/β) and other

pro-inflammatory cytokines.[1][2] This cascade initiates a robust anti-tumor immune response characterized by the activation of dendritic cells (DCs), enhanced antigen presentation, and the priming and recruitment of cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[4][5]



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Fig. 1: The cGAS-STING Signaling Pathway.

Data Presentation: Preclinical and Clinical Studies

The following tables summarize quantitative data from selected preclinical and clinical studies involving the intratumoral delivery of various STING agonists.

Table 1: Preclinical Studies of Intratumoral STING Agonists

STING Agonist	Murine Model	Dose and Schedule	Key Findings	Reference(s)
ADU-S100 (MIW815)	B16F10 Melanoma	50 μ g/tumor , daily for 3 days	Reduced tumor growth in wild-type but not STING-deficient mice.	[6]
CT26 Colorectal	25 μ g or 100 μ g, 3 doses every 3 days	100 μ g dose led to complete tumor regression in 44% of mice.	[7]	
4T1 Breast Cancer	Not specified	Decreased primary and secondary tumor volume.	[6]	
Esophageal Adenocarcinoma	50 μ g, 2 cycles every 3 weeks	Induced a robust CD8+ T cell response.	[1][8]	
BMS-986301	CT26 and MC38 Colorectal	Single dose (not specified)	>90% complete regression in injected and non-injected tumors.	[9]
Pancreatic Ductal Adenocarcinoma (KPC model)	5 mg/kg, weekly for 3 doses (intramuscular, compared to intratumoral)	Intramuscular delivery showed comparable efficacy to intratumoral injection.	[2][3]	
MK-1454	Syngeneic tumor models	Not specified	Robust tumor cytokine upregulation and effective antitumor activity.	[10]

JNJ-67544412	CT-26 Colon	150 µg, every 3 days for 3 doses	Inhibited tumor growth in both treated and contralateral tumors.	[11]
MC38 Colorectal	50 µg or 100 µg, weekly for 3 doses	Complete cures in 8/10 (50 µg) and 9/10 (100 µg) of mice.	[11]	
3'3' cGAMP	MycCaP Prostate	3 doses (dose not specified)	50% response rate in injected tumors.	[12]

Table 2: Clinical Trials of Intratumoral STING Agonists

| STING Agonist | Phase | Cancer Type(s) | Dose Range | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | ADU-S100 (MIW815) | I | Advanced/Metastatic Solid Tumors and Lymphomas | Not specified | Monotherapy had limited clinical efficacy (one partial response). Combination with spartalizumab (anti-PD-1) showed several partial responses. |[13]| | E7766 | I | Advanced Solid Tumors | 75 µg to 1000 µg | Manageable safety profile. Stable disease in 33.3% of patients. On-target pharmacodynamic effects observed. |[14][15]| | MK-1454 | I | Advanced Solid Tumors and Lymphomas | Not specified | In combination with pembrolizumab (anti-PD-1), showed a 24% response rate. |[16][17]| | IACS-8779 | I (Canine) | Glioblastoma | 5 µg to 20 µg | Well-tolerated up to 15 µg. Higher doses were associated with radiographic responses. Median overall survival was 32 weeks. |[18]| | BMS-986301 | I | Advanced Solid Cancers | Not specified | Currently recruiting for a trial evaluating intratumoral or IV injection as monotherapy or in combination with nivolumab and ipilimumab. |[5][9]| | BI 1387446 | I | Advanced, Unresectable, and/or Metastatic Solid Tumors | Not specified | Ongoing trial assessing maximum tolerated dose and tolerability alone or with an anti-PD-1 antibody. |[9]| | ONM-501 | I | Advanced Solid Tumors and Lymphomas | Not specified | First-in-human trial investigating monotherapy and combination with cemiplimab (anti-PD-1). |[19]|

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist administered intratumorally in a murine syngeneic tumor model.

Materials:

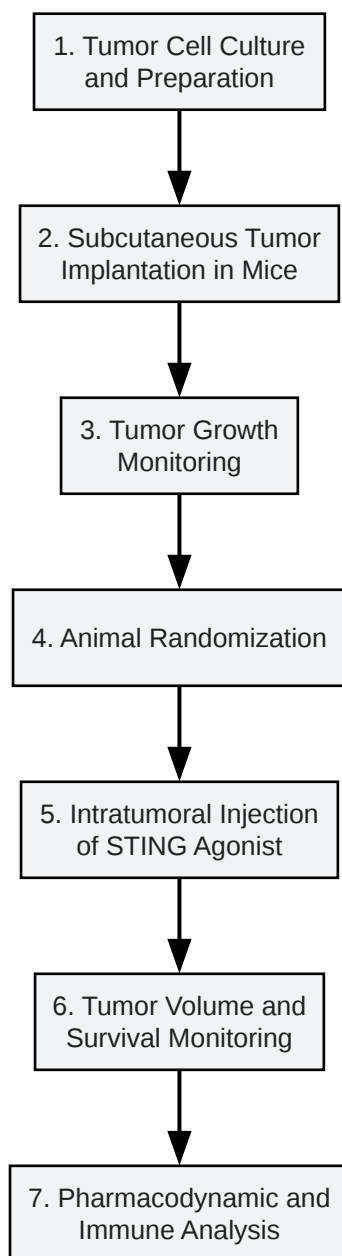
- 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c, matched to the tumor cell line)
- Syngeneic tumor cells (e.g., B16F10 melanoma, CT26 colon carcinoma, MC38 colorectal)
- STING agonist (e.g., ADU-S100, cGAMP)
- Sterile vehicle for reconstitution and dilution (e.g., phosphate-buffered saline (PBS), acetate buffer)
- Calipers for tumor measurement
- Syringes (e.g., 27-30 gauge insulin syringes) for tumor implantation and injection
- Sterile cell culture medium
- Trypan blue solution
- Hemocytometer or automated cell counter

Procedure:

- Tumor Cell Preparation: a. Culture tumor cells to 70-80% confluency. b. Harvest cells using standard cell culture techniques (e.g., trypsinization). c. Wash cells with sterile PBS and resuspend in sterile PBS or serum-free medium at the desired concentration (e.g., 1×10^6 cells/100 μ L). d. Assess cell viability using trypan blue exclusion; viability should be >95%.
- Tumor Implantation: a. Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. b. Shave and sterilize the desired flank area. c.

Subcutaneously inject the prepared tumor cell suspension (e.g., 1×10^6 cells in 100 μL) into the flank of each mouse.

- Tumor Growth Monitoring: a. Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm^3). b. Measure tumor dimensions every 2-3 days using digital calipers. c. Calculate tumor volume using the formula: $\text{Volume} = 0.5 \times (\text{Length} \times \text{Width}^2)$.
- Animal Randomization and Grouping: a. Once tumors reach the desired average volume, randomize mice into treatment and control groups (n=8-10 mice per group).
- STING Agonist Preparation and Administration: a. Reconstitute and dilute the STING agonist to the desired concentration in a sterile vehicle. For example, dilute ADU-S100 (provided at 10 mg/mL) with PBS to a working concentration of 50 $\mu\text{g/mL}$.[\[1\]](#) b. Anesthetize the mice. c. Using a fine-gauge needle, slowly inject the STING agonist solution (e.g., 25-50 μg in a volume of 50-100 μL) or vehicle directly into the center of the tumor. The injection volume can be adjusted based on tumor size, for instance, 50% of the total tumor volume.[\[1\]](#) d. Follow the predetermined dosing schedule (e.g., a single dose, multiple doses every few days, or weekly).
- Efficacy Assessment: a. Continue to monitor tumor volumes every 2-3 days until the study endpoint. b. Monitor animal body weight and overall health status. c. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival and the incidence of complete tumor regression.



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